(Z)-Ethyl cinnamate
Overview
Description
Synthesis Analysis
The synthesis of ethyl cinnamate can be achieved through various methods, including enzymatic esterification of cinnamic acid with ethanol. Studies have reported high yields of ethyl cinnamate using specific catalysts and reaction mediums. For instance, the use of Lipozyme TLIM in isooctane as a reaction medium has demonstrated significantly high yields compared to other methods (Wang et al., 2016). Additionally, sodium bisulfate has been employed as an effective catalyst, achieving a 91.1% yield under optimized conditions (Xiang, 2002). Porcine pancreatic lipase immobilized on a hydrogel has also facilitated the synthesis, highlighting the role of biocatalysts in esterification processes (Sharma et al., 2011).
Molecular Structure Analysis
The molecular structure of (Z)-Ethyl cinnamate and its derivatives plays a crucial role in its reactivity and physical properties. X-ray diffraction studies have provided insights into the coordination structures of cinnamate complexes, revealing different geometries around metal centers in zinc(II) and nickel(II) complexes (Wu et al., 2013). These structural analyses are essential for understanding the interaction mechanisms and binding properties of (Z)-Ethyl cinnamate in various applications.
Chemical Reactions and Properties
Ethyl cinnamate participates in numerous chemical reactions, including the Heck reaction, which allows for the stereospecific preparation of ethyl (E) and (Z)-3-aryl-e-phenylpropenoates (Moreno‐Mañas et al., 1996). This versatility underscores its utility in synthetic chemistry, enabling the production of a wide range of derivatives with varied functionalities.
Physical Properties Analysis
The physical properties of (Z)-Ethyl cinnamate, such as melting and boiling points, solubility, and refractive index, are influenced by its molecular structure. The study of these properties is essential for its application in various industries, including cosmetics and food flavoring. The sonochemical synthesis method has been shown to produce ethyl cinnamate with high yield and purity, indicating its potential for efficient industrial production (Purwaningsih et al., 2020).
Chemical Properties Analysis
The chemical properties of (Z)-Ethyl cinnamate, including its reactivity and stability, are critical for its functionality in different chemical reactions and applications. Visible-light-driven E-to-Z isomerization has been developed as an efficient synthesis method for (Z)-cinnamate derivatives, demonstrating the compound's sensitivity to light and its potential for straightforward synthetic applications (Shu et al., 2019).
Scientific Research Applications
Optical Properties : (Z)-cinnamic acids exhibit a higher hypsochromic shift in water than their (E)-counterparts. This property provides a basis for studying the functional and biotechnological roles of cinnamic acids (Salum et al., 2015).
Synthetic Chemistry : A practical approach for synthesizing (Z)-cinnamate derivatives via visible-light-driven isomerization has been presented, applicable to the synthesis of coumarins (Shu et al., 2019).
Reactivity Studies : The reactivity of Z and E isomers of ethyl-α-cyano-2-methyl cinnamate towards Grignard reagents was found to be significantly different, indicating no isomerization of the ethylenic double bond during the reaction (Cabaret et al., 1974).
Sunscreen Application : A zinc layered hydroxide intercalation compound with cinnamate shows excellent UVA and UVB absorption ability, suitable for safe and effective sunscreen application (Mohsin et al., 2013).
Medical Imaging : Ethyl cinnamate is a non-toxic solvent-based clearing reagent that rapidly clears organs, including calcified bone, for high-throughput analysis of renal function (Klingberg et al., 2017).
Photoreactivity in Cosmetics : Cinnamates used as sunscreens in cosmetics have high photoisomerization quantum yields, indicating their role in causing E-Z isomerization (Morlière et al., 1982).
Photosensitive Polymers : Ethyl α-cyano-4-(methacryloxy)cinnamate was synthesized to prepare photosensitive polymers with lower reactivity than methyl methacrylate (Mahy et al., 2006).
DNA-binding Properties : Zinc(II) and nickel(II) complexes with cinnamate ligands have significant DNA-binding properties (Wu et al., 2013).
Medical Synthesis : Ethyl cinnamate is synthesized by porcine pancreatic lipase immobilized on a hydrogel, highlighting its medical importance (Sharma et al., 2011).
Insect Attraction : Ethyl trans-cinnamate is one of the chemicals found in male Oriental fruit moth hairpencils that attract females (Baker et al., 1981).
Larvicidal Activity : Ethyl p-methoxycinnamate, found in Kaempferia galanga rhizome, is highly toxic to mosquito larvae, making it a potential mosquito control agent (Kim et al., 2008).
Future Directions
The use of cinnamic acid, including (Z)-Ethyl cinnamate, provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Future research may focus on the development of new biobased polymers with high performance and high functionality by employing biomasses as the raw material .
properties
IUPAC Name |
ethyl (Z)-3-phenylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-HJWRWDBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Z)-Ethyl cinnamate | |
CAS RN |
4192-77-2 | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
12 °C | |
Record name | Ethyl cinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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